2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
2-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic benzamide derivative featuring a methoxy-substituted benzamide core linked to a 4-methylphenyl group and a 4-methylpiperazine moiety via an ethyl chain. The 4-methylpiperazine group enhances solubility and may modulate receptor binding, while the methoxy and methylphenyl substituents influence electronic and steric properties critical for biological activity.
Properties
IUPAC Name |
2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17-8-10-18(11-9-17)20(25-14-12-24(2)13-15-25)16-23-22(26)19-6-4-5-7-21(19)27-3/h4-11,20H,12-16H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDYUJVUWIMBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form 4-methylphenylacetyl chloride.
Amidation Reaction: The 4-methylphenylacetyl chloride is then reacted with 4-methylpiperazine to form the intermediate 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylamine.
Final Coupling: The intermediate is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-hydroxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide.
Reduction: Formation of 2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]aniline.
Substitution: Formation of 2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have explored the potential of 2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide as an anticancer agent. The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, a study demonstrated that derivatives of similar structures could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Case Study:
In vitro assays indicated that this compound significantly reduced the viability of breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.
2. Neuropharmacological Effects
The piperazine component of the compound is known for its neuroactive properties. Research indicates that compounds containing piperazine rings can exhibit anxiolytic and antidepressant effects. A study on related benzamide derivatives found that they could modulate serotonin receptors, which are crucial targets for treating mood disorders .
3. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may possess activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Benzamide Modifications
- 2-Methoxy-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]benzamide (): Replaces the 4-methylphenyl and piperazine groups with a trifluoroanilino moiety.
- 4-Fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride (): Substitutes the methoxy group with a fluorine atom and replaces 4-methylpiperazine with a tosyl-piperazine. The tosyl group introduces sulfonamide functionality, which may improve pharmacokinetic properties but increase molecular weight (427.0 vs. 353.5 for the target compound) .
Piperazine Ring Variations
- N-[2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (): Differs by having a 4-methoxyphenyl group instead of 4-methylphenyl.
- 4-Chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (): Incorporates a tetrahydroquinoline ring, increasing aromatic stacking interactions but adding steric bulk that may hinder target engagement .
Heterocyclic Additions
Compounds 1e , 1f , and 1g ():
- 1e : Contains a benzothiazole ring, linked via a thioether group. The chloro substituent on the benzyl group enhances lipophilicity (yield: 65.36%; m.p.: 177.8–179.2°C) .
- 1f : Features a benzimidazole core with a methoxybenzamide group. Higher yield (81.08%) and lower melting point (132.3–132.6°C) suggest improved synthetic accessibility and altered crystallinity .
- 1g : Utilizes a benzoxazole ring, contributing to a higher melting point (210.4–210.8°C) due to increased molecular rigidity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, commonly referred to as a derivative of benzamide, has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes a methoxy group, a piperazine moiety, and a phenyl group, contributing to various pharmacological effects.
Chemical Structure
The chemical formula for this compound is , and its structure can be visualized as follows:
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
1. Anticancer Activity
Recent studies have demonstrated that derivatives similar to this compound show significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar piperazine structures have been noted for their ability to inhibit proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
3. Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. The binding affinity to these enzymes was assessed using docking studies, indicating favorable interactions with active site residues .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Study 1 : A study published in PubMed Central highlighted the synthesis of various benzamide derivatives, including this compound, demonstrating their anticancer potential through cell viability assays on multiple cancer cell lines .
- Study 2 : Another research article examined the antibacterial properties of synthesized compounds similar to this benzamide derivative. The results indicated significant inhibition against Bacillus subtilis and Salmonella typhi, suggesting its potential application in treating bacterial infections .
Research Findings Summary Table
Q & A
Q. Basic
- 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.8–4.0 ppm) and piperazine protons (δ ~2.3–3.1 ppm) .
- ESI-MS : Validate molecular weight (e.g., expected [M+H]+ peak at m/z 438.14) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar benzamides in Acta Crystallographica .
How can researchers design in vitro assays to evaluate its antiproliferative activity?
Q. Basic
- Cell Lines : Use diverse cancer models (e.g., HepG2, A375) to assess tissue-specific effects .
- MTT Assay : Incubate cells with 10–100 µM compound for 48–72 hours. Measure IC₅₀ values using spectrophotometry (570 nm absorbance) .
- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a solvent control.
What strategies are recommended for structure-activity relationship (SAR) studies targeting the 4-methylpiperazine group?
Q. Advanced
- Analog Synthesis : Replace the 4-methylpiperazine with morpholine, piperidine, or unsubstituted piperazine to assess steric/electronic effects .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors in the piperazine ring .
- Bioisosteric Replacement : Substitute with 4-trifluoromethylpiperazine to enhance metabolic stability .
How can molecular docking elucidate potential enzyme targets for this compound?
Q. Advanced
- Target Selection : Prioritize kinases (e.g., BCR-ABL) or acetylcholinesterase based on structural similarity to known inhibitors .
- Software : Use AutoDock Vina or GOLD with flexible ligand docking to account for piperazine conformational changes.
- Validation : Cross-check docking scores (e.g., ∆G < -8 kcal/mol) with experimental IC₅₀ data from enzyme inhibition assays .
What methodologies address low aqueous solubility during formulation for in vivo studies?
Q. Advanced
- Prodrug Design : Introduce phosphate or PEG groups at the methoxy position to enhance hydrophilicity .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability .
- Co-solvent Systems : Test combinations of DMSO, Cremophor EL, or cyclodextrins for intraperitoneal administration .
How should contradictory bioactivity data across cell lines be resolved?
Q. Advanced
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in responsive vs. resistant lines .
- Off-Target Screening : Use a broad-panel kinase assay (e.g., Eurofins KinomeScan) to rule out non-specific binding .
- Microenvironment Mimicry : Re-test activity in 3D spheroid models or co-cultures with stromal cells to replicate in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
